(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H28N2O2S and its molecular weight is 348.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound (1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide and related structures have been a focus in the field of organic synthesis and structural characterization. Research has been conducted on similar compounds, exploring their synthesis and crystal structure. For instance, Guo, Zhang, and Xia (2015) synthesized and characterized a structurally similar compound using NMR and HRMS spectroscopy, with X-ray crystallography revealing its molecular configuration (Guo, Zhang, & Xia, 2015).
Reactivity and Molecular Interactions
The reactivity and molecular interactions of similar bicyclic compounds have been a subject of interest. For example, the study by Brown, Burge, and Collins (1984) explored the reaction of related compounds with carbanionic nucleophiles, contributing to a deeper understanding of their chemical reactivity and potential applications in synthetic chemistry (Brown, Burge, & Collins, 1984).
Application in Peptidomimetic Synthesis
Bicyclic compounds similar to this compound are also valuable in the synthesis of peptidomimetics. Casabona, Jiménez, and Cativiela (2007) developed a synthesis method for a proline analogue with a bicyclic structure, highlighting the potential of these compounds in the field of peptide mimicry (Casabona, Jiménez, & Cativiela, 2007).
Development of Constrained Dipeptide Surrogates
Research has also been conducted on the synthesis of constrained dipeptide surrogates using bicyclic compounds. Cluzeau and Lubell (2004) synthesized a series of such compounds, demonstrating their potential in studying the conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-3-4-11-23-17-9-5-14(6-10-17)20-19(22)21-15-7-8-16(21)13-18(12-15)24-2/h5-6,9-10,15-16,18H,3-4,7-8,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQUBQXSBCRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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